An In-depth Technical Guide to (R)-Diphenylprolinol tert-butyldimethylsilyl ether: Synthesis, Characterization, and Application
An In-depth Technical Guide to (R)-Diphenylprolinol tert-butyldimethylsilyl ether: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
(R)-Diphenylprolinol tert-butyldimethylsilyl ether , a prominent organocatalyst, has garnered significant attention in the field of asymmetric synthesis. Its bulky tert-butyldimethylsilyl (TBS) protecting group enhances its stability and solubility in organic solvents, making it a versatile tool for a range of chemical transformations. This guide provides a comprehensive overview of its synthesis, detailed characterization, and applications, with a focus on the underlying principles and practical considerations for its use in research and development.
Introduction to (R)-Diphenylprolinol tert-butyldimethylsilyl ether
(R)-Diphenylprolinol tert-butyldimethylsilyl ether is a derivative of (R)-diphenylprolinol, a chiral amino alcohol. The introduction of the TBS silyl ether group to the hydroxyl function is a critical modification that enhances the catalyst's performance in various asymmetric reactions.[1] These organocatalysts are advantageous due to their low toxicity, stability to air and moisture, and ready availability compared to many metal-based catalysts.[2]
The primary application of this catalyst lies in its ability to induce chirality in prochiral substrates, leading to the formation of enantiomerically enriched products. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its specific stereochemistry.
Synthesis of (R)-Diphenylprolinol tert-butyldimethylsilyl ether
The synthesis of (R)-Diphenylprolinol tert-butyldimethylsilyl ether is a straightforward process starting from the commercially available (R)-diphenylprolinol. The core of the synthesis is the protection of the hydroxyl group as a silyl ether.
Reaction Mechanism
The silylation of the alcohol involves the reaction of (R)-diphenylprolinol with a silylating agent, typically tert-butyldimethylsilyl chloride (TBSCl), in the presence of a base. The base, commonly a non-nucleophilic amine such as triethylamine or imidazole, serves to neutralize the hydrochloric acid generated during the reaction. The nitrogen atom of the base deprotonates the alcohol, forming an alkoxide, which then acts as a nucleophile, attacking the silicon atom of the silyl chloride and displacing the chloride ion. The bulky tert-butyl group on the silicon atom provides steric hindrance, which can influence the rate of reaction but also contributes to the stability of the resulting silyl ether.
Experimental Protocol
A detailed, step-by-step methodology for the synthesis is provided below.
Materials:
-
(R)-diphenylprolinol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Triethylamine (Et3N) or Imidazole
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-diphenylprolinol in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine or imidazole to the solution. A slight excess (1.1-1.5 equivalents) is typically used.
-
Addition of Silylating Agent: Slowly add a solution of tert-butyldimethylsilyl chloride (1.1-1.5 equivalents) in anhydrous dichloromethane to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (R)-Diphenylprolinol tert-butyldimethylsilyl ether as a crystalline solid.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized (R)-Diphenylprolinol tert-butyldimethylsilyl ether. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl groups, the protons of the pyrrolidine ring, and the characteristic signals for the tert-butyl and dimethylsilyl groups of the TBS ether. The chemical shifts and coupling constants will be consistent with the proposed structure.[3] |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the carbons of the pyrrolidine ring, and the carbons of the TBS protecting group.[3] |
| FTIR | Absence of a broad O-H stretching band (typically around 3300 cm⁻¹) from the starting alcohol. Presence of characteristic C-O-Si stretching vibrations for the silyl ether, typically in the region of 1100-1000 cm⁻¹.[4] |
| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight of C23H33NOSi (367.60 g/mol ).[5] Fragmentation patterns consistent with the loss of the tert-butyl group or other characteristic fragments.[6][7] |
| Optical Purity | Determined by chiral HPLC, with an expected enantiomeric excess of ≥98.0%. |
Physical Properties
| Property | Value |
| Molecular Formula | C23H33NOSi |
| Molecular Weight | 367.60 g/mol [5] |
| Appearance | Crystals |
| CAS Number | 1236033-34-3 |
Applications in Asymmetric Catalysis
(R)-Diphenylprolinol tert-butyldimethylsilyl ether is a highly effective organocatalyst for a variety of asymmetric transformations, including Michael additions, aldol reactions, and Diels-Alder reactions.[8][9][10]
The Corey-Bakshi-Shibata (CBS) Reduction
While the parent alcohol, (R)-diphenylprolinol, is a precursor to the well-known Corey-Bakshi-Shibata (CBS) catalyst for the enantioselective reduction of ketones, the silyl-protected version has also found utility in related transformations.[11][12][13] The CBS reduction is a powerful method for the synthesis of chiral secondary alcohols from prochiral ketones with high enantioselectivity.[12][13]
The mechanism of the CBS reduction involves the formation of a chiral oxazaborolidine catalyst in situ from the amino alcohol and a borane source.[12][14] This catalyst then coordinates to another molecule of borane and the ketone, facilitating a highly face-selective hydride transfer.[12][13] The steric and electronic properties of the catalyst direct the approach of the borane to one face of the ketone, leading to the observed enantioselectivity.[15] Recent studies have also highlighted the importance of London dispersion interactions in determining the enantioselectivity of the CBS reduction.[16]
Other Asymmetric Reactions
The utility of (R)-Diphenylprolinol tert-butyldimethylsilyl ether extends beyond reductions. It has been successfully employed as a catalyst in:
-
Asymmetric Michael Additions: Catalyzing the conjugate addition of various nucleophiles to α,β-unsaturated carbonyl compounds with high enantioselectivity.[9][10] The increased solubility and stability of the silyl ether catalyst often lead to higher yields and selectivities compared to the parent alcohol.[17]
-
Asymmetric α-Benzoyloxylation of Aldehydes: Promoting the direct α-functionalization of aldehydes with benzoyl peroxide to yield optically active products.[8][18]
Safety and Handling
(R)-Diphenylprolinol tert-butyldimethylsilyl ether should be handled with appropriate safety precautions in a well-ventilated fume hood.[19][20] It is classified as a skin and eye irritant and may cause respiratory irritation.[5][21] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[22]
Conclusion
(R)-Diphenylprolinol tert-butyldimethylsilyl ether is a valuable and versatile organocatalyst for asymmetric synthesis. Its straightforward preparation, enhanced stability, and high catalytic efficacy in a range of transformations make it an indispensable tool for chemists in academia and industry. A thorough understanding of its synthesis, characterization, and the mechanistic principles governing its application is crucial for its effective utilization in the development of new and efficient synthetic methodologies.
References
Sources
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. Organocatalysis, Organocatalysts [organic-chemistry.org]
- 3. utsouthwestern.edu [utsouthwestern.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. (R)-Diphenylprolinol tert-butyldimethylsilyl ether | C23H33NOSi | CID 71310995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dereplication of plant phenolics using a mass-spectrometry database independent method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. Diphenylprolinol silyl ether as a catalyst in an asymmetric, catalytic and direct alpha-benzoyloxylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diphenylprolinol silyl ether as catalyst of an asymmetric, catalytic, and direct Michael reaction of nitroalkanes with alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diphenylprolinol silyl ether as a catalyst in an asymmetric, catalytic, and direct michael reaction of nitroethanol with alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CBS catalyst - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 16. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 18. Diphenylprolinol silyl ether as a catalyst in an asymmetric, catalytic and direct α-benzoyloxylation of aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. orgsyn.org [orgsyn.org]
- 20. orgsyn.org [orgsyn.org]
- 21. (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether | C20H27NOSi | CID 16218310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Health, safety and environment [catalystseurope.org]
